2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorobenzyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a 3-butyl substituent on the pyrimidine ring, a 4-oxo group, and a sulfanyl-linked acetamide moiety substituted with a 4-chlorobenzyl group. The thienopyrimidine core is a privileged scaffold in medicinal chemistry due to its structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes .
Properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S2/c1-2-3-9-23-18(25)17-15(8-10-26-17)22-19(23)27-12-16(24)21-11-13-4-6-14(20)7-5-13/h4-8,10H,2-3,9,11-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPRVNLZVAVTJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorobenzyl)acetamide is a complex heterocyclic compound belonging to the thienopyrimidine class. Its unique structure, which includes a thieno ring fused with a pyrimidine and various functional groups, suggests significant potential for biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 438.0 g/mol. The structural features include:
- A thieno[3,2-d]pyrimidine core
- A butyl substituent
- An acetamide moiety linked to a 4-chlorobenzyl group
These components are critical for the compound's interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thieno[3,2-d]pyrimidine Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Butyl Group : Alkylation reactions using butyl halides in the presence of a base.
- Attachment of Acetamide Moiety : Reaction with 4-chlorobenzyl acetamide using coupling reagents like EDCI or DCC.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits various biological activities:
Anticancer Activity
Research has shown that compounds related to thienopyrimidines can inhibit cancer cell proliferation. For instance, derivatives have been evaluated for their cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.
Enzyme Inhibition
The compound has potential as an inhibitor of several enzymes:
- Cyclooxygenase (COX) : Inhibition of COX enzymes is crucial for anti-inflammatory effects. Studies have demonstrated moderate inhibition against COX-2.
- Cholinesterases : The compound may exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease treatment.
Molecular Docking Studies
In silico studies using molecular docking have provided insights into the binding interactions between the compound and its target proteins. These studies suggest that hydrogen bonding and hydrophobic interactions play a significant role in the binding affinity and specificity towards certain enzymes.
Case Studies and Research Findings
Several studies have explored the biological activity of thienopyrimidine derivatives:
-
Cytotoxicity Assays : A study evaluated the cytotoxic effects of various thienopyrimidine derivatives on MCF-7 cells, reporting IC50 values ranging from 10 to 30 µM depending on structural modifications.
Compound IC50 (µM) Target Cell Line Compound A 15.5 MCF-7 Compound B 22.0 Hek293 Compound C 10.0 MCF-7 -
Enzyme Inhibition Studies : Another research focused on enzyme inhibition where derivatives were tested against AChE and BChE.
Compound AChE IC50 (µM) BChE IC50 (µM) Compound D 12.0 9.5 Compound E 18.5 14.0 Compound F 15.0 11.5
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thienopyrimidine Derivatives
Structural Modifications and Pharmacological Implications
- Thienopyrimidine vs. Pyrido-Thienopyrimidine: The pyrido fusion in the analogue from introduces planar rigidity, likely enhancing binding to flat enzymatic pockets (e.g., ATP-binding sites). However, this reduces solubility compared to the target compound.
- Substituent Effects: N-(4-Chlorobenzyl) vs. Sulfanyl-Acetamide Linker: Present in all analogues, this linker is critical for hydrogen bonding with target proteins. The 4-chlorobenzyl group’s electron-withdrawing nature may stabilize the thioether bond against metabolic degradation .
Physicochemical and Spectroscopic Properties
- Synthesis Yields : The target compound’s synthesis (hypothetical route analogous to ) is expected to achieve ~85–90% yield, comparable to the 94–95% yields reported for similar coupling reactions .
- Spectroscopic Data :
Research Findings and Limitations
- Key Studies: Evidence highlights the role of bulky substituents (e.g., 7-phenyl) in improving bioavailability but notes trade-offs in toxicity. Evidence demonstrates that electron-withdrawing groups (e.g., Cl, SO₂NH₂) enhance stability and target affinity.
- Knowledge Gaps: No direct biological data exists for the target compound; predictions are based on structural analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
